1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that features an imidazoquinoline core
Preparation Methods
The synthesis of 1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one typically involves multi-step organic reactions. Common synthetic routes include:
Cyclization Reactions: Starting from 2-aminobenzonitrile and glyoxal, the compound can be synthesized through a cyclization reaction under acidic conditions.
Condensation Reactions: Another method involves the condensation of 2-aminobenzonitrile with formamide, followed by cyclization.
Industrial Production: Industrial methods often employ high-pressure and high-temperature conditions to optimize yield and purity.
Chemical Reactions Analysis
1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can yield dihydro derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the ring system, which can then be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas for reduction, and halogens for substitution reactions.
Scientific Research Applications
1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and survival. This makes it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one can be compared to other imidazoquinoline derivatives:
Imiquimod: Known for its immune response-modifying properties, imiquimod is used in the treatment of skin conditions.
Resiquimod: Another immune response modifier, resiquimod has applications in antiviral and anti-tumor therapies.
Uniqueness: What sets this compound apart is its specific inhibition of kinase enzymes, making it particularly valuable in cancer research.
Properties
CAS No. |
95539-31-4 |
---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1-amino-3H-imidazo[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C10H8N4O/c11-14-8-5-6-3-1-2-4-7(6)12-9(8)13-10(14)15/h1-5H,11H2,(H,12,13,15) |
InChI Key |
VURBNOFFKVEVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)NC(=O)N3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.